![molecular formula C26H20N2O7 B11683390 4-({4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11683390.png)
4-({4-[(E)-(4-hydroxy-2,6-dioxo-1-phenyl-1,6-dihydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety linked to a methoxyphenyl group through a diazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)methyl]benzoic acid involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the synthesis of the methoxyphenyl intermediate through electrophilic aromatic substitution reactions.
Diazinan Ring Formation: The next step is the formation of the diazinan ring, which can be achieved through cyclization reactions involving appropriate precursors.
Linking the Benzoic Acid Moiety: The final step involves linking the benzoic acid moiety to the methoxyphenyl group through a diazinan ring, typically using coupling reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the diazinan ring, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[(2-Methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: A simpler analog with a methoxy group at the para position.
4-(2-(4-Methoxyphenyl)-2H-tetrazol-5-yl)benzoic Acid: A related compound with a tetrazole ring.
Uniqueness
4-[(2-Methoxy-4-{[(5E)-2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene]methyl}phenoxy)methyl]benzoic acid is unique due to its complex structure, which includes a diazinan ring and multiple functional groups.
Properties
Molecular Formula |
C26H20N2O7 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
4-[[2-methoxy-4-[(E)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H20N2O7/c1-34-22-14-17(9-12-21(22)35-15-16-7-10-18(11-8-16)25(31)32)13-20-23(29)27-26(33)28(24(20)30)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,31,32)(H,27,29,33)/b20-13+ |
InChI Key |
UHXNRXFZLXNQFI-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.